2-{1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol
Description
2-{1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol is a chemical compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a triazole ring and an ethan-1-ol moiety. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.
Properties
IUPAC Name |
2-[1-[4-(trifluoromethyl)phenyl]triazol-4-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3O/c12-11(13,14)8-1-3-10(4-2-8)17-7-9(5-6-18)15-16-17/h1-4,7,18H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHMMRUUZZXYJET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)N2C=C(N=N2)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction, a cornerstone of click chemistry, enables regioselective formation of 1,4-disubstituted 1,2,3-triazoles. For the target compound, this method requires:
- Synthesis of 4-(Trifluoromethyl)phenyl Azide : Prepared via diazotization of 4-(trifluoromethyl)aniline (1 eq) with sodium nitrite (1.1 eq) in HCl at 0–5°C, followed by treatment with sodium azide (1.2 eq). The azide is isolated by extraction with dichloromethane and dried over MgSO₄.
- Propargyl Alcohol as the Alkyne Component : Propargyl alcohol (1 eq) serves as the terminal alkyne, introducing the hydroxymethyl group directly.
- Cycloaddition Reaction : The azide and alkyne are reacted in a 1:1 ratio in t-BuOH/H₂O (3:1) with CuSO₄·5H₂O (0.1 eq) and sodium ascorbate (0.2 eq) at room temperature for 12–24 hours. The reaction proceeds with >90% regioselectivity for the 1,4-isomer, yielding the triazole product after column chromatography (SiO₂, ethyl acetate/hexane 1:1).
Key Data :
Post-Functionalization of Pre-Formed Triazole Intermediates
An alternative route involves introducing the hydroxyethyl group after triazole ring formation:
- Synthesis of 4-Ethynyl-1-(4-(trifluoromethyl)phenyl)-1H-1,2,3-triazole : From 4-(trifluoromethyl)phenyl azide and propargyl bromide under CuAAC conditions.
- Hydroxylation : The ethynyl group is oxidized using Hg(OAc)₂ in aqueous THF, followed by reduction with NaBH₄ to yield the primary alcohol.
Challenges :
- Over-oxidation to carboxylic acids requires careful stoichiometric control.
- Yield: 65–70% after silica gel purification.
Optimization of Reaction Parameters
Solvent and Catalytic Systems
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance azide reactivity but may necessitate higher temperatures (80–100°C). A t-BuOH/H₂O mixture balances solubility and reaction efficiency at ambient conditions.
- Catalyst Loading : Reducing CuSO₄·5H₂O to 0.05 eq with excess sodium ascorbate (0.3 eq) maintains reactivity while minimizing copper residues.
Protecting Group Strategies
The hydroxyl group in propargyl alcohol may undergo undesired side reactions (e.g., oxidation). Protection as a tert-butyldimethylsilyl (TBS) ether prior to CuAAC, followed by deprotection with TBAF, improves yields:
- Protection : Propargyl alcohol + TBSCl (1.2 eq), imidazole (2 eq) in DMF, 0°C to room temperature, 2 hours.
- Deprotection : Post-cycloaddition treatment with TBAF (1.1 eq) in THF, 0°C, 30 minutes.
Yield Improvement : 88–92% after protection vs. 78–85% without.
Analytical and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
X-ray Crystallography
Single-crystal X-ray analysis (from DMF/ethanol) reveals planar triazole geometry with dihedral angles of 85.2° between the triazole and aryl rings. Key bond lengths:
Industrial-Scale Considerations
Patent-Based Methodologies
EP 3696165A1 details a scalable route to trifluoromethyl-substituted aromatics via SNAr reactions:
- Nucleophilic Aromatic Substitution : 4-Fluoro-2-(trifluoromethyl)benzonitrile reacts with sodium 4-(trifluoromethyl)phenolate in DMF at 120°C for 6 hours.
- Downstream Functionalization : The nitrile intermediate is converted to ketones for subsequent triazole coupling.
Advantages :
- Avoids hazardous azide handling.
- Yields >80% at kilogram scale.
Chemical Reactions Analysis
Types of Reactions
2-{1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Formation of 2-{1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethanal or 2-{1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethanone.
Reduction: Formation of dihydrotriazole derivatives.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
Synthetic Steps:
- Synthesis of Alkyne Precursor : Reacting 4-(trifluoromethyl)benzyl bromide with propargyl alcohol in the presence of potassium carbonate.
- Synthesis of Azide Precursor : Reacting sodium azide with bromoethanol.
Chemistry
In the field of chemistry, 2-{1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol serves as a crucial building block for synthesizing more complex molecules. It is particularly valuable in developing pharmaceuticals and agrochemicals due to its unique chemical properties.
Biology
Research has indicated that this compound exhibits potential biological activities. Studies have shown its effectiveness against various microbial strains, indicating possible antimicrobial and antifungal properties. Furthermore, it has been investigated for its anticancer effects, making it a candidate for therapeutic applications in oncology.
Medicine
In medical research, this compound is being explored for its therapeutic applications in treating infectious diseases and cancers. Its unique structure may contribute to its efficacy against resistant strains of pathogens and tumor cells.
Industry
The compound is also utilized in developing new materials such as polymers and coatings. Its chemical stability and reactivity make it suitable for industrial applications where durability and resistance to environmental factors are essential.
Case Studies
Mechanism of Action
The mechanism of action of 2-{1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol is largely dependent on its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues, contributing to its binding affinity.
Molecular Targets and Pathways
Enzymes: The compound may inhibit or activate specific enzymes, affecting metabolic pathways.
Receptors: It may bind to receptors, modulating signal transduction pathways.
DNA/RNA: The compound may interact with nucleic acids, influencing gene expression and protein synthesis.
Comparison with Similar Compounds
2-{1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol can be compared with other trifluoromethyl-containing triazole derivatives:
2-{1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol: Similar structure but with a methanol group instead of ethan-1-ol.
2-{1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}acetic acid: Contains an acetic acid moiety instead of ethan-1-ol.
2-{1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethylamine: Features an ethylamine group instead of ethan-1-ol.
Biological Activity
The compound 2-{1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol is a triazole derivative that has garnered attention for its potential biological activities. Triazoles are known for their diverse pharmacological properties, including antimicrobial, antifungal, and anticancer activities. This article reviews the synthesis, biological activity, and research findings related to this compound.
The chemical formula of the compound is , with a molecular weight of 309.17 g/mol. The structure features a trifluoromethyl group attached to a phenyl ring, contributing to its unique properties.
| Property | Value |
|---|---|
| Chemical Formula | C11H10F3N3O |
| Molecular Weight | 309.17 g/mol |
| Appearance | Powder |
| Storage Temperature | Room Temperature |
Synthesis
Synthesis methods for triazole compounds have evolved significantly. A notable method involves cyclization reactions using hydrazones and primary amines, which yield high purity triazole derivatives with good yields (up to 80%) in ethanol solvents .
Antimicrobial Activity
Research indicates that triazoles exhibit significant antimicrobial properties. In particular, derivatives containing trifluoromethyl groups have shown enhanced activity against various bacterial strains. For instance, studies have demonstrated that compounds similar to this compound possess notable antibacterial effects against both gram-positive and gram-negative bacteria .
Anticancer Activity
The anticancer potential of triazole derivatives is well-documented. A study highlighted that certain triazole compounds exhibit cytotoxic effects on cancer cell lines such as HCT-116 (colon carcinoma) and T47D (breast cancer), with IC50 values indicating effective inhibition of cell growth . The presence of the trifluoromethyl group appears to enhance the binding affinity to targets involved in cancer progression.
The mechanism by which triazoles exert their biological effects often involves interaction with specific enzymes or receptors in cells. For example, some studies suggest that these compounds may inhibit pathways associated with cell proliferation and survival, particularly by targeting Bcl-2 proteins in cancer cells .
Case Studies
Several case studies have documented the efficacy of triazole derivatives:
- Antibacterial Efficacy : A study demonstrated that a related compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating strong antibacterial activity .
- Cytotoxicity Against Cancer Cells : In vitro tests showed that compounds with similar structures had IC50 values ranging from 20 µM to 50 µM against various cancer cell lines, making them promising candidates for further development .
Q & A
Q. What synthetic methodologies are commonly employed to prepare 2-{1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol, and how are intermediates characterized?
- Methodological Answer : The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) between a trifluoromethylphenyl azide and propargyl alcohol derivatives. Key intermediates, such as azides and alkynes, are prepared by diazotization of substituted anilines (e.g., 4-(trifluoromethyl)aniline) followed by azide substitution or alkyne functionalization. Post-reduction of the triazole-propargyl adduct yields the ethanol moiety. Intermediates are characterized using NMR, NMR, and LCMS to confirm structural integrity and purity .
Q. How is the structural confirmation of this compound achieved using spectroscopic and chromatographic techniques?
- Methodological Answer : Structural confirmation relies on NMR (to identify proton environments, e.g., triazole C-H at δ ~7.5–8.5 ppm) and NMR (to resolve carbons, including the trifluoromethyl group at δ ~125 ppm). LCMS validates molecular weight (e.g., m/z 257.216 [M+H]), while HRMS ensures exact mass matching. Purity is assessed via HPLC with UV detection .
Q. What preliminary biological screening models are used to assess its antifungal activity?
- Methodological Answer : Antifungal activity is evaluated using agar diffusion assays against Candida spp. or Aspergillus spp., with fluconazole as a positive control. Minimum inhibitory concentrations (MICs) are determined via broth microdilution. Structural analogs with electron-withdrawing groups (e.g., trifluoromethyl) often show enhanced activity due to improved membrane penetration .
Advanced Research Questions
Q. How can crystallographic data refine the understanding of its conformational stability and intermolecular interactions?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL software resolves bond angles, torsional strain, and hydrogen-bonding networks. For example, the triazole ring’s planarity and ethanol’s orientation relative to the aryl group can be analyzed. Intermolecular interactions (e.g., π-π stacking of aryl groups) inform packing behavior and stability .
Q. What strategies optimize bioactivity through structure-activity relationship (SAR) studies?
- Methodological Answer : SAR studies focus on substituent effects:
- Triazole position : 1,4-disubstitution enhances metabolic stability.
- Trifluoromethyl group : Electron-withdrawing properties improve lipophilicity and target binding.
- Ethanol moiety : Esterification or phosphorylation (via Appel reaction) modifies solubility and bioavailability.
Activity is validated in in vitro biofilm eradication assays (e.g., Pseudomonas aeruginosa biofilm models) .
Q. How are computational methods integrated to predict binding modes with biological targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) simulates interactions with enzymes like fungal CYP51 or bacterial PqsR. Density Functional Theory (DFT) calculates electrostatic potential maps to identify reactive sites. MD simulations assess conformational dynamics in lipid bilayers, correlating with experimental MIC data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
